molecular formula C10H17NO6 B1308399 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid CAS No. 856417-64-6

2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid

Cat. No. B1308399
CAS RN: 856417-64-6
M. Wt: 247.24 g/mol
InChI Key: WFPSMPYVXFVVFA-UHFFFAOYSA-N
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Description

“2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid” is a compound that falls under the category of tert-butyloxycarbonyl (Boc) protected amino acids . The Boc group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of compounds related to “2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid” involves several key steps, including protection, functional group transformation, and stereoselective synthesis . For instance, derivatives of 2-amino-4-pentenoic acid were efficiently resolved and epoxidized, leading to the synthesis of 4-hydroxyproline derivatives through intramolecular cyclization reactions .


Molecular Structure Analysis

The molecular structure of compounds incorporating the tert-butoxycarbonyl group is critical for their reactivity and application in synthesis. For example, the crystallographic analysis of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester reveals the presence of two polymorphic forms, demonstrating the structural diversity that can be achieved with tert-butoxycarbonyl protection .


Chemical Reactions Analysis

The chemical reactivity of “2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid” derivatives is exemplified by their involvement in various chemical transformations . For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid showcases the adaptability of tert-butoxycarbonyl-protected intermediates in generating structurally complex amino acids .

Scientific Research Applications

Peptide Synthesis

This compound is widely used in the field of peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis of peptides. It prevents unwanted side reactions and can be removed under mild acidic conditions without affecting the peptide chain .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of complex molecules that can serve as potential drug candidates. Its protected amino group allows for selective reactions, which is crucial in building the desired molecular structures .

Dipeptide Synthesis

The Boc-protected amino acid derivatives, such as 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid , are used to synthesize dipeptides. These dipeptides have various applications, including as building blocks for more complex peptides or as bioactive compounds on their own .

Ionic Liquid Formation

This compound can be used to create amino acid-based ionic liquids. These ionic liquids have unique properties that make them suitable for use as solvents in organic synthesis, including peptide bond formation .

Material Science

In material science, the compound’s derivatives can be used to modify the surface properties of materials. This can enhance the material’s biocompatibility, making it suitable for biomedical applications .

Bioconjugation

2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid: can be used in bioconjugation techniques where it links peptides to other molecules, such as fluorescent dyes or drugs. This is particularly useful in the development of targeted therapies .

Structural Biology

The compound is used in structural biology to help in the crystallization of proteins. By modifying amino acids within the protein, researchers can improve the quality of the crystals formed, which is essential for X-ray crystallography .

Enzyme Inhibition Studies

Researchers use Boc-protected amino acids to study enzyme-substrate interactions. By incorporating these compounds into substrates, scientists can investigate the binding and catalytic mechanisms of enzymes .

properties

IUPAC Name

4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPSMPYVXFVVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399368
Record name 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid

CAS RN

856417-64-6
Record name 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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